1-(2H-indazol-3-yl)-4-(thiomorpholin-4-ylcarbonyl)pyrrolidin-2-one
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Overview
Description
1-(2H-indazol-3-yl)-4-(thiomorpholin-4-ylcarbonyl)pyrrolidin-2-one is a complex organic compound that features an indazole ring, a thiomorpholine ring, and a pyrrolidinone ring. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2H-indazol-3-yl)-4-(thiomorpholin-4-ylcarbonyl)pyrrolidin-2-one typically involves multi-step organic synthesis. The process may start with the preparation of the indazole ring, followed by the formation of the thiomorpholine ring, and finally the construction of the pyrrolidinone ring. Each step requires specific reagents and conditions, such as catalysts, solvents, and temperature control.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This may include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
1-(2H-indazol-3-yl)-4-(thiomorpholin-4-ylcarbonyl)pyrrolidin-2-one can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., sodium azide). Reaction conditions such as temperature, pressure, and solvent choice are crucial for achieving the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may introduce new functional groups into the molecule.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes.
Medicine: As a potential therapeutic agent for treating diseases.
Industry: As an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 1-(2H-indazol-3-yl)-4-(thiomorpholin-4-ylcarbonyl)pyrrolidin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. This interaction can modulate biological pathways, leading to therapeutic effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other indazole derivatives, thiomorpholine derivatives, and pyrrolidinone derivatives. Examples include:
- 1-(2H-indazol-3-yl)-4-(morpholin-4-ylcarbonyl)pyrrolidin-2-one
- 1-(2H-indazol-3-yl)-4-(piperidin-4-ylcarbonyl)pyrrolidin-2-one
Uniqueness
The uniqueness of 1-(2H-indazol-3-yl)-4-(thiomorpholin-4-ylcarbonyl)pyrrolidin-2-one lies in its specific combination of functional groups, which may confer unique biological activities and chemical reactivity compared to similar compounds.
Properties
Molecular Formula |
C16H18N4O2S |
---|---|
Molecular Weight |
330.4 g/mol |
IUPAC Name |
1-(1H-indazol-3-yl)-4-(thiomorpholine-4-carbonyl)pyrrolidin-2-one |
InChI |
InChI=1S/C16H18N4O2S/c21-14-9-11(16(22)19-5-7-23-8-6-19)10-20(14)15-12-3-1-2-4-13(12)17-18-15/h1-4,11H,5-10H2,(H,17,18) |
InChI Key |
LSNMNWQRNJEERS-UHFFFAOYSA-N |
Canonical SMILES |
C1CSCCN1C(=O)C2CC(=O)N(C2)C3=NNC4=CC=CC=C43 |
Origin of Product |
United States |
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